![molecular formula C21H18N2O2 B2875525 2-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione CAS No. 337340-62-2](/img/structure/B2875525.png)
2-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione
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Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions between tryptamine derivatives and carboxylic acids . For example, the reaction between tryptamine and naproxen was used to synthesize a naproxen derivative . The reaction was mediated by N,N’-dicyclohexylcarbodiimide (DCC), a common dehydrating agent used for the preparation of esters, amides, or anhydrides .Scientific Research Applications
Anti-Inflammatory Applications
The compound has been synthesized in combination with naproxen , a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, inflammatory diseases such as rheumatoid arthritis, and fever . The mechanism of action of naproxen involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .
Antiviral Applications
The compound has been used in combination with naproxen to treat patients hospitalized for influenza A (H3N2) infection . Ongoing trials suggest that naproxen could combine broad-spectrum antiviral activity with its well-known anti-inflammatory action that could help to reduce severe respiratory mortality associated with COVID-19 .
Neuromodulation
Tryptamine derivatives, which share a structural feature with the compound, play a fundamental role in the human body. They are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Anti-HIV Applications
Indolyl and oxochromenyl xanthenone derivatives, which share a structural feature with the compound, have been reported to have potential anti-HIV-1 activity .
Enhancement of Persister Cell Formation
A family of bacterial metabolites, termed the ‘‘indolokines”, are able to enhance E. coli persister cell formation, thereby connecting some processes, including biofilm formation, antibiotic tolerance, virulence, and others .
Synthesis of Other Compounds
The compound has been used in the synthesis of other compounds, such as N- (2- (1H-Indol-3-yl)ethyl)-2- (6-methoxynaphthalen-2-yl)propanamide and N- [2- (1H-Indol-3-yl)ethyl]-2- (4-isobutylphenyl)propanamide , using N, N’ -dicyclohexylcarbodiimide as a “dehydrating” reagent .
properties
IUPAC Name |
3-hydroxy-2-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-13(19-20(24)16-7-2-3-8-17(16)21(19)25)22-11-10-14-12-23-18-9-5-4-6-15(14)18/h2-9,12,23-24H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEWORXUXLDJSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCC1=CNC2=CC=CC=C21)C3=C(C4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101151021 |
Source
|
Record name | 2-[1-[[2-(1H-Indol-3-yl)ethyl]amino]ethylidene]-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101151021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione | |
CAS RN |
337340-62-2 |
Source
|
Record name | 2-[1-[[2-(1H-Indol-3-yl)ethyl]amino]ethylidene]-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101151021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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